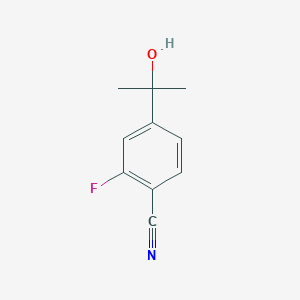

2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile

Overview

Description

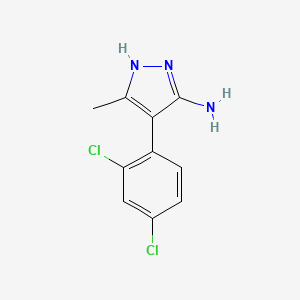

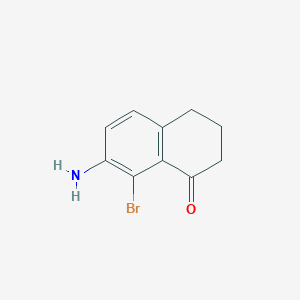

2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile is a chemical compound with the CAS Number: 214760-17-5 . It has a molecular weight of 179.19 and its IUPAC name is 2-fluoro-4-(2-hydroxypropan-2-yl)benzonitrile . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile is 1S/C10H10FNO/c1-10(2,13)8-4-3-7(6-12)9(11)5-8/h3-5,13H,1-2H3 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile is a pale-yellow to yellow-brown liquid . It has a molecular weight of 179.19 and is typically stored at room temperature .Scientific Research Applications

Hydrolysis-Mediated Clearance in Pharmacokinetics

- Research Focus : Investigating the impact of hydrolysis-mediated clearance on pharmacokinetics, specifically for a novel anaplastic lymphoma kinase (ALK) inhibitor. This study enhances the understanding of enzymatic hydrolysis in plasma and its implications for drug clearance and half-life (Teffera et al., 2013).

Synthesis of Androgen Receptor Antagonists

- Research Focus : Describes the synthesis process of androgen receptor antagonists, including steps involving 2-fluoro-4-(2-hydroxypropan-2-yl)benzonitrile. Highlights the chemical transformations and final yields of the compounds (Li Zhi-yu, 2012).

Radiation-Induced Hydroxylation

- Research Focus : Studies the effect of metal ions on the hydroxylation of benzonitrile, providing insights into the radiation-induced hydroxylation process and its dependency on various metal salts (Eberhardt, 1977).

Radioligand Development for Brain Imaging

- Research Focus : Focuses on synthesizing and labeling compounds for brain imaging, particularly for metabotropic glutamate subtype-5 receptors. This research is crucial for developing new diagnostic tools in neurology (Siméon et al., 2007).

Fluorohydroxyacetone and Derivatives

- Research Focus : Explores the synthesis of fluorohydroxyacetone and its esters, discussing the toxicological and potential therapeutic aspects. This study provides a foundation for understanding the biochemical interactions of these compounds (Pero et al., 1977).

Radiosynthesis of PET Tracers

- Research Focus : Discusses the development and preliminary evaluation of PET tracers for imaging AMPA receptors. This research is important for advancing diagnostic imaging in medical science (Yuan et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

2-fluoro-4-(2-hydroxypropan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-10(2,13)8-4-3-7(6-12)9(11)5-8/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAKQHRMHARNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)C#N)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Bromopropoxy)phenyl]ethanol](/img/structure/B3116201.png)

![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/structure/B3116212.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B3116235.png)